Home > Products > Screening Compounds P82292 > MC-VC-PABC-C6-alpha-Amanitin
MC-VC-PABC-C6-alpha-Amanitin -

MC-VC-PABC-C6-alpha-Amanitin

Catalog Number: EVT-12559103
CAS Number:
Molecular Formula: C74H105N17O22S
Molecular Weight: 1616.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MC-VC-PABC-C6-alpha-Amanitin is a sophisticated antibody-drug conjugate designed for targeted cancer therapy. This compound combines the potent anticancer toxin alpha-Amanitin with the monoclonal antibody MC-VC-PABC-C6, facilitating selective targeting of HER2-positive tumor cells, which are often associated with aggressive forms of breast and gastric cancers . Alpha-Amanitin is a bicyclic octapeptide derived from the Amanita mushroom species, particularly known for its ability to inhibit RNA polymerase II, a crucial enzyme in the transcription process of eukaryotic cells .

Source

Alpha-Amanitin is primarily sourced from the death cap mushroom (Amanita phalloides), which is notorious for its high toxicity. The synthesis of alpha-Amanitin has been a focus of research due to difficulties in obtaining it directly from natural sources, prompting the development of synthetic methods to produce this compound in a scalable manner . The MC-VC-PABC-C6 linker facilitates the conjugation process, enhancing the delivery of alpha-Amanitin specifically to cancer cells .

Classification

MC-VC-PABC-C6-alpha-Amanitin falls under the category of antibody-drug conjugates (ADCs), which are innovative therapeutic agents that combine an antibody with a cytotoxic drug. This classification is significant in oncology as it enables targeted delivery of potent drugs to cancer cells while minimizing damage to healthy tissues .

Synthesis Analysis

Methods

The synthesis of MC-VC-PABC-C6-alpha-Amanitin involves several key steps that highlight modern synthetic chemistry techniques. The production typically starts with the synthesis of alpha-Amanitin using a convergent total synthesis approach, which allows for efficient assembly of its complex structure . This method employs non-proteinogenic amino acids and utilizes a series of coupling reactions to form the bicyclic structure characteristic of alpha-Amanitin.

Technical Details

  1. Key Steps: The synthesis involves a [5+1+2] strategy where building blocks are assembled in a stepwise manner. This includes:
    • Preformation of thioether linkages.
    • Macrocyclization to establish the bicyclic structure.
    • Oxidation steps to achieve the desired functional groups .
  2. Scalability: The synthetic route has been optimized for scalability, allowing for multi-gram production suitable for research and potential clinical applications .
Molecular Structure Analysis

Structure

The molecular formula for MC-VC-PABC-C6-alpha-Amanitin is C74H105N17O22SC_{74}H_{105}N_{17}O_{22}S with a molecular weight of approximately 1616.79 g/mol . The structure features:

  • A bicyclic core typical of alpha-Amanitin.
  • A linker that connects the antibody component to the toxin, facilitating targeted delivery.

Data

The structural integrity and purity of synthesized alpha-Amanitin have been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, ensuring that synthetic versions match their natural counterparts .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing MC-VC-PABC-C6-alpha-Amanitin include:

  • Coupling Reactions: These are critical for linking the various components (the antibody and alpha-Amanitin).
  • Oxidation Reactions: Essential for forming specific functional groups within the molecule, enhancing its biological activity .

Technical Details

The reactions are typically carried out under controlled conditions to ensure high yields and minimize side products. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are employed to purify intermediates and final products.

Mechanism of Action

Process

MC-VC-PABC-C6-alpha-Amanitin exerts its pharmacological effects by selectively binding to HER2 receptors on cancer cells. Upon internalization, the alpha-Amanitin component inhibits RNA polymerase II, leading to disrupted transcription and ultimately cell death . This mechanism highlights its potential effectiveness against tumors that express high levels of HER2.

Data

Studies have shown that this mechanism can lead to significant cytotoxic effects in HER2-positive cancer cell lines, making it a promising candidate for targeted cancer therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid at room temperature.
  • Storage Conditions: Recommended storage at -20°C for long-term stability .

Chemical Properties

Applications

MC-VC-PABC-C6-alpha-Amanitin is primarily utilized in scientific research focused on cancer therapeutics. Its applications include:

  • Targeted Cancer Therapy: Leveraging its specificity for HER2-positive tumors.
  • Research Tool: Used in studies investigating RNA polymerase II inhibition and its implications in cancer biology .
Introduction to HER2-Targeted Antibody-Drug Conjugates (ADCs) in Oncology

Rationale for Targeted Cytotoxin Delivery in HER2-Positive Malignancies

Human epidermal growth factor receptor 2 (HER2) is a transmembrane tyrosine kinase receptor overexpressed in 15–30% of breast cancers and 10–30% of gastric cancers, driving oncogenesis through activation of PI3K–AKT and RAS–MAPK signaling pathways [4] [7]. HER2 overexpression correlates with aggressive tumor behavior, metastatic potential, and historically poor prognosis [4]. Monoclonal antibodies (mAbs) like trastuzumab revolutionized HER2-positive cancer treatment but face limitations including intrinsic/acquired resistance and inadequate intracellular cytotoxicity [7].

Antibody-drug conjugates (ADCs) overcome these limitations by combining the precision of mAbs with potent cytotoxic payloads. The ADC paradigm involves:

  • Antibody-mediated targeting: Anti-HER2 antibodies (e.g., trastuzumab) bind HER2 surface antigens (≥2×10⁶ copies/cell in HER2+ tumors), enabling selective internalization [5] [6].
  • Bystander effect: Cleavable linkers facilitate payload diffusion to neighboring tumor cells, overcoming heterogeneity in HER2 expression [4] [7].
  • Bimodal mechanism: Retention of mAb-mediated effects (e.g., immune recruitment, HER2 signaling blockade) alongside payload cytotoxicity [7].

Table 1: Evolution of Payload Classes in HER2-Targeted ADCs

Payload ClassRepresentative AgentsMechanism of ActionLimitations
Microtubule InhibitorsT-DM1 (DM1)Microtubule disruption → Mitotic arrestResistance via P-gp efflux pumps
Topoisomerase InhibitorsT-DXd (DXd)DNA strand breaks → Replication stressOff-target hematological toxicity
Transcriptional DisruptorsMC-VC-PABC-C6-α-AmanitinRNA polymerase II inhibition → Transcriptional arrestNarrow therapeutic window (requires targeting)

Evolution of Payload Strategies in ADC Design: From Microtubule Inhibitors to Transcriptional Disruptors

Early ADC payloads relied on tubulin inhibitors (e.g., DM1 in T-DM1, MMAE in RC48) with IC₅₀ values in the picomolar range. These agents disrupt microtubule dynamics, arresting cells in mitosis [5] [6]. However, their efficacy is constrained by:

  • Multidrug resistance (MDR): Overexpression of P-glycoprotein efflux pumps reduces intracellular drug accumulation [5].
  • Dependency on cell division: Limited efficacy in slow-cycling tumor populations [5].

Second-generation payloads shifted toward DNA-damaging agents:

  • Topoisomerase I inhibitors (e.g., DXd in T-DXd): Cause irreversible DNA breaks independent of cell cycle phase, enhancing efficacy against heterogeneous tumors [6] [7].
  • Increased drug-to-antibody ratio (DAR): T-DXd’s DAR of 8 (vs. T-DM1’s 3.5) improves potency but necessitates optimized linker stability [6].

The latest innovation involves transcriptional disruptors targeting RNA polymerase II (RNA Pol II). Unlike tubulin or DNA, RNA Pol II has no functional redundancy, making it a compelling target for overcoming resistance [1] [3].

Table 2: Payload Mechanisms in HER2-Targeted ADCs

Payload MechanismMolecular TargetBiological ConsequenceExample ADC
Microtubule InhibitionTubulin polymersMitotic arrestT-DM1, RC48
DNA DamageTopoisomerase I/DNAReplication fork collapseT-DXd
Transcriptional ArrestRNA polymerase IIGlobal mRNA synthesis shutdownMC-VC-PABC-C6-α-Amanitin

Alpha-Amanitin as a Paradigm-Shifting Payload in Next-Generation ADCs

α-Amanitin, a bicyclic octapeptide from Amanita phalloides mushrooms, is a potent and irreversible inhibitor of RNA Pol II. It binds the enzyme’s bridge helix, stalling transcriptional elongation and triggering apoptosis within hours [1] [3]. Its properties make it ideal for ADC payloads:

  • Unmatched potency: IC₅₀ of 1–10 nM for RNA Pol II, significantly lower than tubulin inhibitors (e.g., DM1 IC₅₀ = 10–100 pM) [1] [8].
  • Non-cell-cycle dependency: Effective against quiescent cancer stem cells resistant to mitotic inhibitors [1].
  • Absence of efflux pump susceptibility: Bypasses MDR mechanisms that limit tubulin agents [3].

MC-VC-PABC-C6-α-Amanitin integrates α-Amanitin into a HER2-targeted ADC via:

  • Antibody component: Trastuzumab-derived monoclonal antibody (MC-VC-PABC-C6) targeting HER2 extracellular domain IV [1] [2].
  • Protease-cleavable linker: Valine-citrulline-para-aminobenzylcarbamate (VC-PABC) with a C6 spacer. This linker:
  • Remains stable in circulation (t₁/₂ > 90 hours) [2].
  • Is selectively cleaved by cathepsin B in lysosomes, releasing free α-Amanitin [2] [8].
  • Bystander capability: Released α-Amanitin crosses membranes to kill adjacent HER2-negative cells [1] [3].

Table 3: Key Advantages of α-Amanitin vs. Conventional Payloads

Propertyα-AmanitinDM1 (Maytansinoid)DXd (Camptothecin)
TargetRNA Pol IITubulinTopoisomerase I
Potency (IC₅₀)1–10 nM10–100 pM0.5–5 nM
Cell Cycle IndependentYesNoPartial
Bystander EffectHigh (membrane-permeable)LowModerate
MDR Resistance RiskLowHighModerate

Preclinical studies confirm:

  • Selective cytotoxicity: >100-fold increased potency in HER2⁺ cells (SK-BR-3, NCI-N87) vs. HER2⁻ cells [1] [3].
  • Transcriptional shutdown: Rapid depletion of c-Myc and Mcl-1 mRNAs within 4 hours of exposure [3].
  • In vivo efficacy: Tumor regression in HER2⁺ xenograft models of breast and gastric cancer at 1–3 mg/kg doses [1] [2].

The C6 spacer in MC-VC-PABC-C6-α-Amanitin optimizes hydrophobicity and plasma stability vs. shorter-chain analogues (e.g., Mal-C6-α-Amanitin) [8]. This positions it as a candidate for treating T-DM1/T-DXd-resistant HER2⁺ malignancies.

Properties

Product Name

MC-VC-PABC-C6-alpha-Amanitin

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[6-[[(1R,4S,8R,10S,13S,16S,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate

Molecular Formula

C74H105N17O22S

Molecular Weight

1616.8 g/mol

InChI

InChI=1S/C74H105N17O22S/c1-6-40(4)62-68(105)80-33-57(97)82-52-38-114(111)71-47(31-50(64(101)79-34-58(98)88-62)84-70(107)63(41(5)54(94)36-92)89-67(104)53-29-44(93)35-91(53)72(108)51(32-55(75)95)85-66(52)103)46-22-21-45(30-49(46)86-71)112-28-13-8-7-11-25-78-74(110)113-37-42-17-19-43(20-18-42)81-65(102)48(15-14-26-77-73(76)109)83-69(106)61(39(2)3)87-56(96)16-10-9-12-27-90-59(99)23-24-60(90)100/h17-24,30,39-41,44,48,50-54,61-63,86,92-94H,6-16,25-29,31-38H2,1-5H3,(H2,75,95)(H,78,110)(H,79,101)(H,80,105)(H,81,102)(H,82,97)(H,83,106)(H,84,107)(H,85,103)(H,87,96)(H,88,98)(H,89,104)(H3,76,77,109)/t40-,41-,44+,48-,50-,51-,52-,53-,54-,61?,62-,63-,114?/m0/s1

InChI Key

DSGDZYMYBLNPSD-ZWVRLQKUSA-N

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.